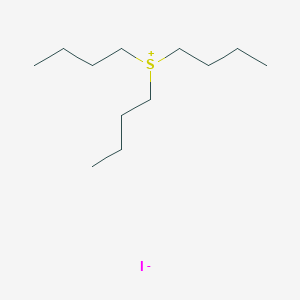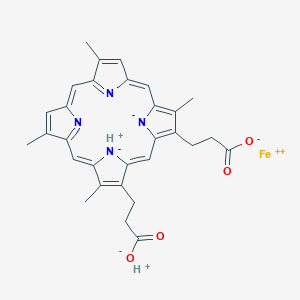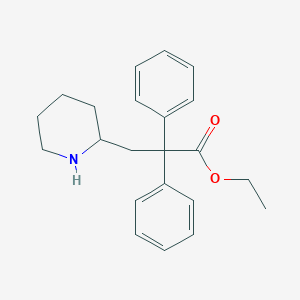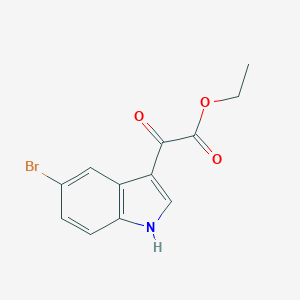
ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate is a chemical compound that can be synthesized through various organic reactions involving indoles. Although the specific compound is not directly mentioned in the provided papers, similar compounds with indole moieties have been synthesized and characterized, indicating the potential methods and properties that could be associated with ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate.
Synthesis Analysis
The synthesis of related indole-containing compounds typically involves the formation of C(sp(2))-C(sp(3)) bonds. For instance, the activation of ethyl bromofluoroacetate using visible light and Eosin Y catalysis has been reported to couple with indoles, leading to the synthesis of bisindolyl acetate derivatives . This suggests that a similar approach could be employed for the synthesis of ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate, potentially using a brominated indole as a starting material.
Molecular Structure Analysis
The molecular structure of compounds similar to ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate has been elucidated using techniques such as NMR, IR, and mass spectral studies, and in some cases, confirmed by single crystal X-ray diffraction . These methods provide detailed information about the molecular framework and the spatial arrangement of atoms within the molecule.
Chemical Reactions Analysis
Indole derivatives are known to participate in various chemical reactions. For example, ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate was prepared using an aza-alkylation/intramolecular Michael cascade reaction . This indicates that the bromo-indolyl moiety in ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate could also undergo similar nucleophilic substitution reactions, potentially leading to a wide range of chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate can be inferred from related compounds. For instance, the crystal structure of a similar compound exhibited several C–H···O intermolecular interactions, contributing to a three-dimensional architecture . The presence of bromine in the molecule would likely increase its molecular weight and could influence its reactivity due to the bromine's ability to participate in electrophilic substitution reactions.
Applications De Recherche Scientifique
Anti-Corrosion Application
- Summary : The compound has been evaluated for its potential as a corrosion inhibitor .
- Methods : Its anti-corrosive potential was assessed on mild steel subjected to an aggressive acidic environment, employing comprehensive methodologies like gravimetric analysis, Tafel polarization, and EIS .
- Results : The empirical results illustrated a substantial decrement in corrosion rates with ascending concentrations of the organic compound, achieving an apex of anti-corrosive efficacy at 81.89% for a concentration of 2×10^3 M .
Antimicrobial Application
- Summary : The compound has been tested for its antimicrobial properties .
- Methods : Its antimicrobial prowess was ascertained against a spectrum of bacterial and fungal pathogens viz., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas, Candida albicans and Aspergillus niger, leveraging the disc diffusion method and using Gentamicin as a reference standard .
- Results : The compound outperformed Gentamicin in antimicrobial screenings, manifesting superior efficacy against all tested pathogens .
Antioxidant Application
Propriétés
IUPAC Name |
ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-2-17-12(16)11(15)9-6-14-10-4-3-7(13)5-8(9)10/h3-6,14H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQBKBPIDKCCOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CNC2=C1C=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376912 |
Source


|
| Record name | ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate | |
CAS RN |
17826-11-8 |
Source


|
| Record name | ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

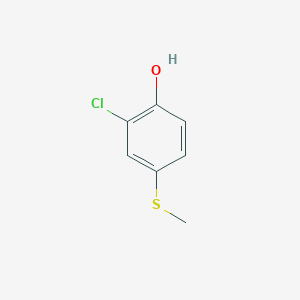
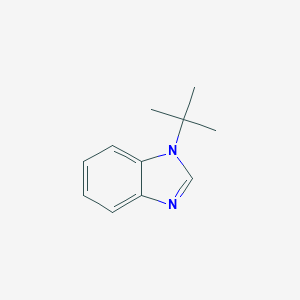
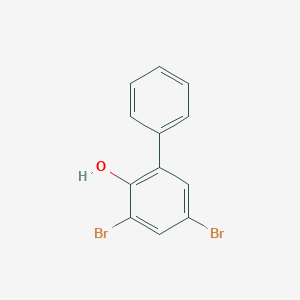
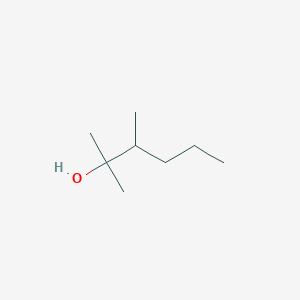
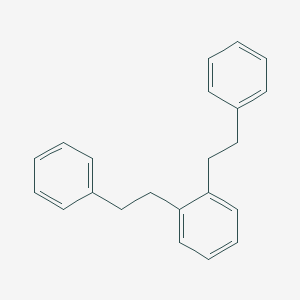
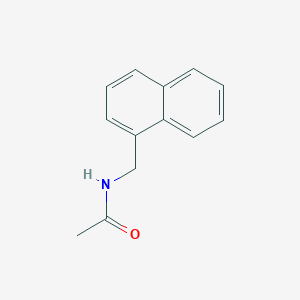
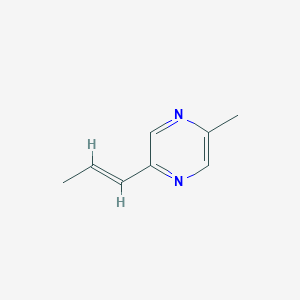
![8-Tert-butyl-6,9,12-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B102547.png)
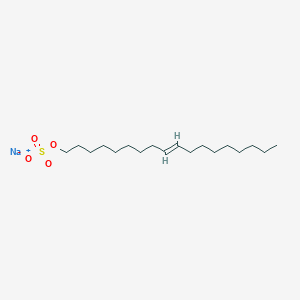
![Bicyclo[3.1.0]hexane-6,6-dicarbonitrile](/img/structure/B102550.png)
